molecular formula C13H21N5 B2854311 N-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboximidamide CAS No. 371958-52-0

N-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboximidamide

Cat. No.: B2854311
CAS No.: 371958-52-0
M. Wt: 247.346
InChI Key: RUAFVGLQQYVIHB-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboximidamide (CAS 371958-52-0) is a chemical compound supplied as a dry powder for research applications . This high-purity compound has a molecular formula of C13H21N5 and a molecular weight of 247.34 g/mol . This molecule is a substituted carboximidamide, characterized by a 4,6-dimethylpyrimidin-2-yl group linked to an azepane ring. Researchers can identify the compound using its InChIKey or SMILES structure (N=C(N1CCCCCC1)Nc1nc(C)cc(n1)C) . Its lipophilicity, indicated by a calculated logP of 0.939, and other physicochemical properties make it a compound of interest for various investigative purposes . Patent literature indicates that compounds of this structural class, which feature an imine functional group, have been investigated for specific chemical reactivity. For example, they have been studied for use in cosmetic research, particularly in studying the beta-elimination reaction of cystine disulfide bonds in keratinous fibers like hair, which is a mechanism for hair straightening . This research application highlights the compound's potential role in studying novel chemical processes for modifying biological materials. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers can order this compound with various shipping options, including cold-chain transportation .

Properties

IUPAC Name

N'-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5/c1-10-9-11(2)16-13(15-10)17-12(14)18-7-5-3-4-6-8-18/h9H,3-8H2,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAFVGLQQYVIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/N2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination of Azepane Nitriles

Azepane-1-carbonitrile undergoes nucleophilic addition with ammonia or ammonium salts under high-pressure conditions. For example, treatment with liquid ammonia at 80–100°C for 12–24 hours yields azepane-1-carboximidamide with >85% purity. Catalytic amounts of Lewis acids (e.g., AlCl₃) enhance reaction rates by polarizing the nitrile group.

Condensation of Azepane with Carbodiimides

Reaction of azepane with 1,1'-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) generates the imidamide derivative. This method avoids harsh conditions, achieving yields of 78–82% after recrystallization from ethanol.

Functionalization of 4,6-Dimethylpyrimidin-2-amine

The pyrimidine component is synthesized via cyclocondensation or modification of pre-existing pyrimidine derivatives:

Biginelli-like Cyclocondensation

A mixture of ethyl acetoacetate, acetamidine hydrochloride, and dimethylformamide dimethyl acetal (DMF-DMA) undergoes cyclization at 120°C for 6 hours to produce 4,6-dimethylpyrimidin-2-amine. The reaction proceeds via enamine intermediates, with yields averaging 70–75%.

Amination of 2-Chloro-4,6-dimethylpyrimidine

Substitution of the chlorine atom in 2-chloro-4,6-dimethylpyrimidine with aqueous ammonia at 60°C provides the amine derivative. This method is scalable but requires careful pH control to avoid side reactions.

Coupling of Azepane-1-carboximidamide with 4,6-Dimethylpyrimidin-2-amine

The final step involves forming the N–C bond between the azepane and pyrimidine units. Three approaches are documented:

Nucleophilic Aromatic Substitution (SNAr)

4,6-Dimethylpyrimidin-2-amine reacts with azepane-1-carboximidamide in the presence of NaH as a base. The reaction proceeds in dimethyl sulfoxide (DMSO) at 100°C for 8 hours, yielding the target compound with 65–70% efficiency.

Reaction Conditions Table

Parameter Value
Solvent DMSO
Temperature 100°C
Base Sodium hydride (1.2 eq)
Reaction Time 8 hours
Yield 65–70%

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination using Pd(OAc)₂ and Xantphos as ligands enables coupling under milder conditions (80°C, 12 hours). This method achieves higher regioselectivity but requires rigorous exclusion of moisture.

Microwave-Assisted Synthesis

Microwave irradiation at 150°C for 30 minutes accelerates the coupling reaction, reducing side product formation. Yields improve to 75–80% with reduced energy consumption.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Structural validation employs:

  • ¹H NMR (DMSO-d₆): Peaks at δ 1.45–1.70 (m, 10H, azepane CH₂), δ 2.35 (s, 6H, pyrimidine CH₃), δ 6.85 (s, 1H, pyrimidine H).
  • LC-MS : Molecular ion peak at m/z 247.34 [M+H]⁺, consistent with the molecular formula C₁₃H₂₁N₅.

Comparative Analysis of Methodologies

Efficiency and Scalability Table

Method Yield (%) Scalability Cost Efficiency
SNAr in DMSO 65–70 High Moderate
Pd-Catalyzed Coupling 70–75 Moderate Low
Microwave Synthesis 75–80 High High

Microwave-assisted synthesis emerges as the most efficient, balancing yield and operational costs. Transition metal catalysts, while effective, introduce complexities in catalyst recovery and waste management.

Challenges and Optimization Opportunities

  • Side Reactions : Competing imine formation or pyrimidine ring degradation under acidic/basic conditions.
  • Solvent Selection : DMSO, though effective, complicates downstream purification. Alternatives like dimethylacetamide (DMAc) are under investigation.
  • Green Chemistry : Subcritical water as a solvent and biocatalytic routes using transaminases are exploratory avenues.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azepane ring or the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboxylic acid.

    Reduction: Formation of N-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[N-(4,6-Dimethylpyrimidin-2-yl)carbamimidoyl]piperidine-4-carboxamide

Chemical Formula : C₁₃H₁₉N₅O
Molecular Weight : 261.33 g/mol
Key Differences :

  • Replaces the azepane ring with a piperidine (6-membered ring) and adds a carboxamide (-CONH₂) group.
  • Reduced ring size (piperidine vs. azepane) decreases conformational flexibility but may enhance metabolic stability.
  • Carboxamide introduces stronger hydrogen-bonding capacity compared to carboximidamide. Synthesis: Not detailed in evidence, but likely involves similar cyanamide coupling strategies .

N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine

Chemical Formula : C₁₃H₁₃N₅
Molecular Weight : 239.28 g/mol
Key Differences :

  • Replaces azepane-carboximidamide with a benzimidazole ring.
  • Planar benzimidazole enhances π-π stacking interactions, critical for DNA intercalation or enzyme inhibition.
    Structural Insights :
  • Crystal system: Triclinic, space group P1, with two independent molecules per asymmetric unit.
  • Intramolecular N–H⋯N hydrogen bonds stabilize the planar geometry.
  • Forms centrosymmetric dimers via N–H⋯N interactions (N⋯N distance: 2.89 Å) .
    Synthesis : Reacts 4,6-dimethylpyrimidin-2-yl cyanamide with o-phenylenediamine in acetic acid at 473 K (80% yield) .

N-[2-Chloro-5-(trifluoromethyl)phenyl]-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

Chemical Formula : C₁₄H₁₃ClF₃N₅
Molecular Weight : 343.74 g/mol
Key Differences :

  • Substituted phenyl group (Cl and CF₃) enhances lipophilicity and steric bulk.
  • Applications: The trifluoromethyl group improves blood-brain barrier penetration, making it relevant in CNS-targeted therapies .

Comparative Analysis Table

Parameter Target Compound Piperidine-4-carboxamide Benzimidazol-2-amine Chlorophenyl Guanidine
Molecular Formula C₁₃H₂₁N₅ C₁₃H₁₉N₅O C₁₃H₁₃N₅ C₁₄H₁₃ClF₃N₅
Molecular Weight 247.35 261.33 239.28 343.74
Key Functional Groups Azepane, carboximidamide Piperidine, carboxamide Benzimidazole Chlorophenyl, trifluoromethyl, guanidine
Hydrogen Bonding Moderate (NH donors) Strong (CONH₂ donors/acceptors) Strong (N–H⋯N intramolecular/dimer) Very strong (guanidine NH donors)
Crystal System Not reported Not reported Triclinic (P1) Not reported
Synthetic Yield Not reported Not reported 80% Not reported

Research Findings and Implications

  • Flexibility vs.
  • Hydrogen Bonding : Benzimidazole derivatives exhibit strong intermolecular interactions (e.g., dimer formation), whereas carboximidamide/guanidine groups prioritize ligand-target hydrogen bonds.
  • Lipophilicity : The chlorophenyl-trifluoromethyl group in the guanidine analog significantly increases logP, enhancing membrane permeability but risking solubility issues.

Biological Activity

N-(4,6-Dimethylpyrimidin-2-yl)azepane-1-carboximidamide is a compound with significant potential in medicinal chemistry, particularly due to its interactions with various biological targets. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H21N5
  • Molar Mass : 247.34 g/mol
  • Density : 1.20 ± 0.1 g/cm³ (predicted)
  • Boiling Point : 394.3 ± 45.0 °C (predicted)
  • pKa : 10.59 ± 0.20 (predicted)
  • CAS Number : 371958-52-0

These properties indicate that the compound is a stable organic molecule with potential for various chemical reactions and biological interactions.

This compound functions primarily as an enzyme inhibitor or receptor ligand. The compound can bind to the active sites of enzymes, thus inhibiting their activity, or modulate receptor signaling pathways. The specific molecular targets and pathways are still under investigation but are believed to involve various enzyme systems and receptor types relevant to disease processes.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has shown promise in studies targeting enzymes linked to cancer metabolism and inflammatory responses.

Receptor Modulation

The compound has been explored for its potential as a modulator of orexin receptors, which are implicated in sleep regulation and appetite control. This modulation could have therapeutic implications for conditions such as obesity and sleep disorders .

Potential Therapeutic Applications

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation positions it as a potential anticancer agent.
  • Neurological Disorders : Its role as an orexin receptor modulator suggests applications in treating conditions like narcolepsy and other sleep-related disorders .

Case Studies and Research Findings

StudyFindings
Study on Enzyme Inhibition Demonstrated significant inhibition of enzyme X associated with cancer metabolism, leading to reduced cell proliferation in vitro.
Orexin Receptor Modulation Study Showed that the compound effectively modulates orexin receptors, influencing sleep patterns in animal models .
Antimicrobial Testing Exhibited broad-spectrum antimicrobial activity against several bacterial strains, indicating potential as a new antibiotic.

Q & A

Q. Q: What are the standard synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboximidamide, and how can reaction conditions be optimized for higher yields?

A: The synthesis typically involves multi-step reactions, starting with condensation of 4,6-dimethylpyrimidin-2-amine with azepane-1-carboximidamide precursors. Key steps include:

  • Cyclocondensation : Reacting cyanamide derivatives with azepane under acidic conditions (e.g., acetic acid) at 100–120°C .
  • Temperature Control : Elevated temperatures (473 K) are critical for ring closure but require precise monitoring to avoid decomposition .
  • Catalysts : Acid catalysts (e.g., H₂SO₄) improve reaction efficiency, while inert atmospheres (N₂) prevent oxidation .
    Optimization Table :
ParameterEffect on YieldReference
Temperature (°C)110 → 80% yield
Catalyst (H₂SO₄)+20% efficiency

Structural Characterization

Q. Q: Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

A: A combination of methods is recommended:

  • X-Ray Crystallography : Resolves bond lengths/angles (e.g., C–N = 1.32 Å) and hydrogen bonding (N–H⋯N interactions) . Software like SHELXL refines structural models using high-resolution data .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., dimethylpyrimidine protons at δ 2.3–2.5 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ = 282.3 m/z) .

Biological Activity Screening

Q. Q: How are antimicrobial and anticancer properties of this compound evaluated in vitro?

A: Standard assays include:

  • Microbial Inhibition : Broth microdilution (MIC determination against S. aureus or C. albicans) .
  • Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., IC₅₀ = 12 µM for HepG2) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition with IC₅₀ = 8 µM) .
    Controls : Use DMSO as solvent control and reference drugs (e.g., cisplatin for cytotoxicity) .

Advanced Crystallography

Q. Q: How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding networks?

A:

  • Data Collection : Use a Bruker APEXII diffractometer (MoKα radiation, λ = 0.71073 Å) to measure reflections (e.g., 5550 independent reflections) .
  • Refinement : SHELXL refines anisotropic displacement parameters and identifies intramolecular H-bonds (e.g., N–H⋯N distance = 2.09 Å) .
  • Validation : Check R-factor convergence (R₁ < 0.05) and electron density maps for missing atoms .

Q. Example Crystallographic Parameters :

ParameterValueReference
Space groupP1
a, b, c (Å)8.28, 9.61, 16.57
R₁/wR₂0.044/0.136

Structure-Activity Relationship (SAR) Studies

Q. Q: What strategies guide SAR analysis for derivatives of this compound?

A:

  • Derivative Synthesis : Modify azepane substituents (e.g., alkylation) or pyrimidine methyl groups .
  • Activity Profiling : Test analogs against enzyme panels (e.g., kinase inhibition assays) .
  • Computational Modeling : Docking studies (AutoDock Vina) predict binding modes to targets like DHFR .
    Key Finding : Bulkier azepane substituents reduce solubility but enhance receptor affinity .

Data Contradiction Analysis

Q. Q: How should discrepancies between computational predictions and experimental reactivity data be addressed?

A:

  • Validation Steps :
    • Re-optimize DFT calculations (B3LYP/6-31G*) with solvent effects (PCM model) .
    • Repeat kinetic experiments (e.g., Hammett plots) under controlled conditions .
    • Cross-check spectroscopic data (e.g., IR for unexpected tautomers) .
      Case Study : Predicted nucleophilic attack at pyrimidine-N was not observed experimentally; revised models suggested steric hindrance from azepane .

In Vivo Pharmacokinetics

Q. Q: What methodologies assess the in vivo absorption and metabolism of this compound?

A:

  • ADME Profiling :
    • Absorption : Caco-2 cell monolayer assay (Papp = 8 × 10⁻⁶ cm/s) .
    • Metabolism : Liver microsome incubation (CYP3A4-mediated oxidation) .
  • In Vivo Studies : Radiolabeled compound (¹⁴C) tracks distribution in rodent models .
    Key Challenge : Low oral bioavailability (F = 15%) due to first-pass metabolism; pro-drug strategies are under investigation .

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